Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate
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Overview
Description
“Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is a chemical compound with the molecular formula C12H11NO4 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is complex, with a molecular weight of 233.22 . The InChI code for the compound is 1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate” is a solid compound . The compound has a molecular weight of 233.22 . The InChI code for the compound is 1S/C12H11NO4/c1-17-11(15)7-13-10(14)6-8-4-2-3-5-9(8)12(13)16/h2-5H,6-7H2,1H3 .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate has been utilized in the synthesis of novel heterocyclic compounds. For instance, its interaction with N-arylmaleimides in boiling methanol and acetic acid leads to previously unexplored methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a] pyrazine-9-carboxylates (Medvedevat et al., 2015).
Antibacterial Activity
This chemical has also been incorporated into the design and synthesis of quinolones with antibacterial properties. Specifically, the development of 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones demonstrated notable antibacterial activity against certain ciprofloxacin-resistant bacterial strains (Zhu et al., 2009).
Alkaloid Analogue Synthesis
Further, this compound has been a key starting material for the synthesis of novel analogues of natural alkaloids, such as peramine. The heterocyclic compound was synthesized by reacting N-alkylpyrrole with hydrazine hydrate, leading to various novel compounds characterized by multiple analytical techniques (Voievudskyi et al., 2016).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Another significant application of this chemical is in the synthesis of tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines. These compounds have been tested for their ability to relax potassium-depolarized aortic smooth muscle and for their antihypertensive activity (Abou-Gharbia et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that similar compounds are absorbed in the gastrointestinal tract and excreted in urine .
Result of Action
It is known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular level due to their wide range of biological activities .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
methyl 2-(1,3-dioxo-4H-pyrrolo[1,2-a]pyrazin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-8(13)5-7-10(15)11-9(14)6-3-2-4-12(6)7/h2-4,7H,5H2,1H3,(H,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPKUMVHMDDLOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(=O)C2=CC=CN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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